molecular formula C11H20O2 B1585147 2,2-Di(2-tetrahydrofuryl)propane CAS No. 89686-69-1

2,2-Di(2-tetrahydrofuryl)propane

Cat. No. B1585147
CAS RN: 89686-69-1
M. Wt: 184.27 g/mol
InChI Key: FZLHAQMQWDDWFI-UHFFFAOYSA-N
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Description

2,2-Di(2-tetrahydrofuryl)propane, also known as Ditetrahydrofurylpropane (DTHFP), is a colorless liquid . It is a condensation product of furan and acetone . This molecule may exist as various stereoisomers depending on the orientation of the two H atoms adjacent to the isopropylidene bridging unit .


Synthesis Analysis

Ditetrahydrofurylpropane was synthesized in 1986 by Huffman via hydrogenation of 2,2-di-2-furylpropane . Vacuum distilled 2,2-di-2-furylpropane may be hydrogenated in nearly quantitative yield in alcohol solvents employing palladium on carbon or rhodium on carbon catalysts .


Molecular Structure Analysis

The molecular formula of 2,2-Di(2-tetrahydrofuryl)propane is C11H20O2 . The structure of DTHFP suggests that this molecule may exist as various stereoisomers depending on the orientation of the two H atoms adjacent to the isopropylidene bridging unit .


Chemical Reactions Analysis

Ditetrahydrofurylpropane functions as an anionic polymerization catalyst modifier . It allows the preparation of rubber of high vinyl content . The statistical anionic copolymerisation of the biobased monomer β-myrcene with styrene in cyclohexane was investigated via in situ near-infrared (NIR) spectroscopy, focusing on the influence of the modifiers (i.e., Lewis bases) tetrahydrofuran (THF) and 2,2-di (2-tetrahydrofuryl)propane (DTHFP) on the reactivity ratios .


Physical And Chemical Properties Analysis

2,2-Di(2-tetrahydrofuryl)propane is a relatively high boiling liquid with a boiling point of 145 to 146 °C . It has a molar mass of 184.279 g·mol −1 . The specific gravity is 1.00 and the refractive index is 1.46 .

Scientific Research Applications

Catalytic Properties

2,2-Di(2-tetrahydrofuryl)propane is involved in various catalytic processes. For instance, in the oxidative dehydrogenation of propane, it plays a role in the formation of more reactive compounds like propylene. Studies like those conducted by Deng et al. (2014) on Pt–Sn/SiO2 catalysts for dehydrogenation of propane highlight such applications (Deng, Shishido, Teramura, & Tanaka, 2014).

Polymerization and Material Science

In material science, 2,2-Di(2-tetrahydrofuryl)propane contributes to the field of polymerization. Hoffmann et al. (2000) synthesized a series of 2,2-di(alkylthien-2-yl)propanes, which, when polymerized, exhibit interesting electrical properties due to their broken π-conjugated structures (Hoffmann, Knudsen, Samuelsen, & Carlsen, 2000). This highlights its potential in developing new electronic materials.

Catalytic Conversion Processes

The compound is also notable in catalytic conversion processes. For example, the work by Szymański and Rychlicki (1993) on the decomposition of propan-2-ol using carbon catalysts prepared from poly(furfuryl alcohol) shows the compound's relevance in enhancing catalytic efficiency (Szymański & Rychlicki, 1993).

Chemical Synthesis and Reactions

In chemical synthesis, 2,2-Di(2-tetrahydrofuryl)propane is used in various reactions. For example, Skvortsov and Mikhailov (1967) investigated the dehydration of 1-amino-3-(α-tetrahydrofuryl) propane to pyrrolizidine, demonstrating the compound's versatility in chemical transformations (Skvortsov & Mikhailov, 1967).

Green Chemistry and Environmental Applications

In green chemistry, 2,2-Di(2-tetrahydrofuryl)propane is used in processes aiming at environmental sustainability. For instance, Wang et al. (2021) reported the direct synthesis of a jet fuel range dicycloalkane by the aqueous phase hydrodeoxygenation of polycarbonate, showcasing the compound's role in producing environmentally friendly fuels (Wang, Li, Cong, Wang, Wang, Zhang, & Li, 2021).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment . It is also advised to dispose of contents/container to an approved waste disposal plant .

Future Directions

Ditetrahydrofurylpropane has found application as a rubber additive in the manufacture of high vinyl content rubber for high performance tires . It is a precursor (via hydrogenation) to the rubber additive bis (tetrahydrofuryl)propane used in the manufacture of high vinyl content rubber for high performance tires .

properties

IUPAC Name

2-[2-(oxolan-2-yl)propan-2-yl]oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLHAQMQWDDWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCO1)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869029
Record name 2,2'-isopropylidenebis(tetrahydrofuran)
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Furan, 2,2'-(1-methylethylidene)bis[tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,2-Di(2-tetrahydrofuryl)propane

CAS RN

89686-69-1
Record name 2,2′-(1-Methylethylidene)bis[tetrahydrofuran]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89686-69-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan, 2,2'-(1-methylethylidene)bis[tetrahydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-isopropylidenebis(tetrahydrofuran)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-di(tetrahydrofuryl)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.813
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Record name Furan, 2,2'-(1-methylethylidene)bis[tetrahydro
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
TE Hogan, W Kiridena, L Kocsis - Rubber Chemistry and …, 2017 - meridian.allenpress.com
The influence of stereochemistry of polar modifiers on the microstructure of polybutadiene and poly(styrene-co-butadiene) was evaluated for 2,2′-ditetrahydrofurylpropane (DTHFP). …
Number of citations: 4 meridian.allenpress.com
DAH Fuchs, H Hübner, T Kraus, BJ Niebuur… - Polymer …, 2021 - pubs.rsc.org
The statistical anionic copolymerisation of the biobased monomer β-myrcene with styrene in cyclohexane was investigated via in situ near-infrared (NIR) spectroscopy, focusing on the …
Number of citations: 13 pubs.rsc.org
Y Liu, H Li, Z Wang, Q Zhang, H Bai, Q Lv - Chemosphere, 2023 - Elsevier
A nontargeted broad-spectrum analysis method for unknown volatile and semivolatile substances in toys was established by gas chromatography–Orbitrap high-resolution mass …
Number of citations: 3 www.sciencedirect.com
H Mutlu, FE Du Prez, CR Becer - Polymer Chemistry, 2022 - pubs.rsc.org
In this themed collection of Polymer Chemistry, we celebrate Professor Yusuf Yagci’s 70th birthday, his impact on the development of synthetic methodologies for complex …
Number of citations: 2 pubs.rsc.org
L Rodríguez-Guadarrama, J Kounavis… - 194th Technical … - researchgate.net
Climate change due to the increasing concentration of greenhouse gases, mainly CO2, is a serious global environmental issue. The latest tire technologies have been developed to …
Number of citations: 1 www.researchgate.net
M Steube, T Johann, RD Barent, AHE Mueller… - Progress in Polymer …, 2022 - Elsevier
Thermoplastic elastomers (TPEs) combine the features of vulcanized thermoset rubbers and thermoplastic materials in their phase-separated microdomain structure. As a consequence …
Number of citations: 43 www.sciencedirect.com
WL Hergenrother, JM Doshak… - Journal of Polymer …, 1995 - Wiley Online Library
Low molecular weight polybutadienes and styrene butadiene copolymers were anionically prepared with trialkyltin lithium initiator and end‐capped with either hydrogen or a trialkyltin …
Number of citations: 15 onlinelibrary.wiley.com
H Bai, L Han, X Wang, H Yan, H Leng, S Chen… - …, 2022 - ACS Publications
Establishing novel polymerization mechanisms to regulate carbon skeleton structures is a formidable challenge in polymer chemistry. Here, we propose a strategy to synthesize unique …
Number of citations: 2 pubs.acs.org
AA Gavrilov, II Potemkin - The Journal of Physical Chemistry B, 2023 - ACS Publications
The copolymer sequence can be considered as a new tool to shape the resulting system properties on demand. This perspective is devoted to copolymers with “partially segregated” (or …
Number of citations: 1 pubs.acs.org
J Wang, M Han, J Meng, G Wang, F Lu, Z Zhai… - Atmospheric Pollution …, 2023 - Elsevier
Accurate identification of key odorants has become a challenging and urgent task due to the increasing severity of odor nuisance. This study aims to rapidly and accurately identify 20 …
Number of citations: 2 www.sciencedirect.com

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